4-Cyclopropylpyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
4-cyclopropylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9N3/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2,8H2 |
InChI Key |
PKBQYSVVBPEHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=NC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropylpyrimidin 5 Amine and Its Derivatives
Direct Synthesis Strategies for 4-Cyclopropylpyrimidin-5-amine
Direct synthesis strategies focus on the formation of the this compound core in a limited number of steps, typically by constructing the pyrimidine (B1678525) ring from acyclic precursors that already contain the required cyclopropyl (B3062369) and amino functionalities or their precursors.
Cyclization Reactions from Precursors
The formation of the pyrimidine ring through cyclization is a cornerstone of heterocyclic chemistry. For this compound, this involves the reaction of a three-carbon component bearing a cyclopropyl group with a source of the N-C-N fragment of the pyrimidine ring.
A plausible and versatile approach involves the condensation of a β-ketonitrile or a related three-carbon synthon with an amidine. Specifically, 3-cyclopropyl-3-oxopropanenitrile is a key precursor that can be synthesized or is commercially available nih.govbldpharm.comsigmaaldrich.com. This compound can react with formamidine or its equivalent under basic conditions to yield the desired this compound. The reaction proceeds through an initial condensation, followed by cyclization and aromatization to furnish the pyrimidine ring.
Another potential set of precursors includes 2-cyclopropylmalononitrile and related malononitrile derivatives researchgate.net. These can undergo cyclization with various reagents to form substituted pyrimidines. The reaction of malononitrile derivatives with amidines is a well-established method for the synthesis of aminopyrimidines nih.govresearchgate.net.
The general scheme for this cyclization is depicted below:
Table 1: Key Precursors for Cyclization Reactions
| Precursor Name | Chemical Structure | Role in Synthesis |
| 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO | Provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the cyclopropyl group at C4. |
| Formamidine | CH₄N₂ | Provides the N1, C2, and N3 atoms of the pyrimidine ring. |
| Cyclopropyl Amidine | C₄H₈N₂ | Can be used as a precursor, although its synthesis is a multi-step process. |
Condensation Reaction Pathways
Condensation reactions provide an alternative route to the pyrimidine core. These reactions often involve the stepwise formation of bonds to build the heterocyclic ring. A potential condensation pathway to this compound could involve the reaction of a cyclopropyl-substituted enamine with a cyanating agent, followed by cyclization with a nitrogen source.
While direct condensation pathways for this specific molecule are not extensively documented, analogous syntheses of substituted pyrimidines suggest the feasibility of such routes prepchem.com. The key is the strategic selection of precursors that can be readily condensed and cyclized to form the desired product.
Functional Group Interconversions and Modifications on the this compound Core
This section explores the synthesis of this compound and its derivatives through the modification of a pre-formed pyrimidine ring. These methods offer significant flexibility in accessing a variety of substituted analogues.
Nucleophilic Substitution Reactions Involving Pyrimidine Halides
A common and effective strategy for the synthesis of aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyrimidine ring. This approach can be implemented in two primary ways to obtain this compound.
Route A: Amination of a 4-Cyclopropyl-5-halopyrimidine
This route involves the initial synthesis of a pyrimidine ring bearing a cyclopropyl group at the 4-position and a halogen (typically chlorine or bromine) at the 5-position. The subsequent reaction with ammonia or an ammonia equivalent would introduce the 5-amino group. The synthesis of the 4-cyclopropyl-5-halopyrimidine intermediate could be achieved through a Suzuki coupling reaction between a 4,5-dihalopyrimidine and cyclopropylboronic acid, followed by selective amination.
Route B: Cyclopropylation of a 4-Amino-5-halopyrimidine
Alternatively, a commercially available or synthetically accessible 4-amino-5-halopyrimidine, such as 4-amino-5-bromopyrimidine sigmaaldrich.com, can be subjected to a palladium-catalyzed Suzuki cross-coupling reaction with cyclopropylboronic acid or its derivatives researchgate.netaudreyli.comnih.govnih.govmdpi.com. This method is particularly attractive due to the mild reaction conditions and the commercial availability of the starting materials.
Table 2: Comparison of Nucleophilic Substitution Routes
| Route | Key Intermediate | Key Reaction | Advantages |
| A | 4-Cyclopropyl-5-halopyrimidine | Amination | Allows for late-stage introduction of the amino group. |
| B | 4-Amino-5-halopyrimidine | Suzuki Coupling | Utilizes readily available starting materials. |
Modifications at the Amino Group (N-alkylation, N-acylation)
Once this compound is obtained, the primary amino group can be further functionalized to generate a library of derivatives.
N-alkylation: The amino group can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the 5-amino position.
N-acylation: Acylation of the amino group can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This leads to the formation of the corresponding amides, providing another avenue for structural diversification.
Transformations Involving the Cyclopropyl Ring
While less common for the direct synthesis of the target molecule, transformations involving the cyclopropyl ring on a pre-existing pyrimidine scaffold could be envisioned for the synthesis of derivatives. The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under certain conditions, which could be exploited to introduce new functional groups colab.ws. However, for maintaining the cyclopropyl moiety, these reactions are generally avoided.
Advanced Synthetic Approaches for Analogues of this compound
The development of novel and efficient synthetic routes to analogues of this compound is crucial for expanding the chemical space available for drug discovery. Modern synthetic organic chemistry offers a powerful toolkit for the construction and functionalization of such heterocyclic systems.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds in a highly chemo- and regioselective manner.
Suzuki-Miyaura Coupling: This versatile reaction enables the formation of C-C bonds by coupling an organoboron reagent with an organic halide or triflate. In the context of 4-cyclopropylpyrimidine synthesis, this can be envisioned through the reaction of a 4-halopyrimidine derivative with cyclopropylboronic acid or its esters. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing superior results. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the public domain, the general applicability of Suzuki-Miyaura coupling to pyrimidine systems is well-established audreyli.comresearchgate.net. The reaction's tolerance for a wide range of functional groups makes it a highly attractive strategy for the late-stage introduction of the cyclopropyl moiety into a pre-functionalized pyrimidine core bearing a protected amino group or a precursor at the 5-position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds and is widely used for the synthesis of arylamines wikipedia.orgillinois.eduorganic-chemistry.orglibretexts.org. In the synthesis of this compound analogues, this reaction could be employed in two key ways. First, a 5-halo-4-cyclopropylpyrimidine intermediate could be coupled with an amine to introduce the 5-amino group. Alternatively, a 4,5-dihalopyrimidine could be selectively aminated at the 5-position, followed by a subsequent cross-coupling reaction at the 4-position to introduce the cyclopropyl group. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base wikipedia.orgorganic-chemistry.org. The development of specialized ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides.
A summary of representative conditions for these coupling reactions is presented in the table below.
| Coupling Reaction | Catalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Interactive Data Table: Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Stereoselective Synthesis of Cyclopropylpyrimidine Derivatives
The introduction of stereocenters into drug molecules can have a profound impact on their biological activity and safety profile. Given that the cyclopropyl group can possess chiral centers, the development of stereoselective methods for the synthesis of cyclopropylpyrimidine derivatives is of high importance. This can be achieved through asymmetric cyclopropanation reactions or by using chiral building blocks.
Methodologies for the stereoselective synthesis of cyclopropyl derivatives often involve the use of chiral catalysts or auxiliaries to control the facial selectivity of the cyclopropanation of an alkene precursor nih.govnih.gov. While specific applications of these methods to the direct synthesis of chiral 4-cyclopropylpyrimidines are not widely reported, the principles can be extrapolated. For instance, a pyrimidine-substituted alkene could potentially undergo diastereoselective or enantioselective cyclopropanation.
Another approach involves the use of enantiomerically pure cyclopropyl building blocks in coupling reactions. For example, chiral cyclopropylboronic acids or their derivatives can be used in Suzuki-Miyaura coupling reactions to introduce an enantiomerically enriched cyclopropyl group onto the pyrimidine ring organic-chemistry.org.
Multi-component Reactions Incorporating Cyclopropylpyrimidine Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, thereby minimizing reaction steps and waste generation organic-chemistry.orgnih.gov. The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea illinois.eduwikipedia.orgjk-sci.comorganic-chemistry.orgtaylorandfrancis.com.
To synthesize cyclopropylpyrimidine derivatives via a Biginelli-type reaction, cyclopropanecarboxaldehyde could be employed as the aldehyde component. The reaction with a suitable β-dicarbonyl compound and a urea or guanidine derivative would lead to the formation of a 4-cyclopropyldihydropyrimidine, which could then be oxidized to the corresponding pyrimidine. The versatility of the Biginelli reaction allows for the introduction of various substituents on the pyrimidine ring by choosing the appropriate starting materials organic-chemistry.org.
The table below summarizes the key components of the Biginelli reaction.
| Component 1 | Component 2 | Component 3 | Product |
| Aldehyde (e.g., Cyclopropanecarboxaldehyde) | β-Ketoester or β-Diketone | Urea or Thiourea | Dihydropyrimidine |
Interactive Data Table: Components of the Biginelli Reaction
Route Scouting and Optimization in this compound Synthesis
The development of a commercially viable synthetic route for a pharmaceutical compound requires careful consideration of factors such as cost, safety, scalability, and environmental impact. Route scouting involves the evaluation of multiple synthetic pathways to identify the most efficient and robust method for large-scale production.
For the synthesis of this compound, a retrosynthetic analysis would suggest several potential disconnection strategies. One approach could involve the initial construction of the pyrimidine ring followed by the sequential introduction of the cyclopropyl and amino groups. Another strategy might involve the use of a pre-formed cyclopropyl-containing building block in a pyrimidine ring-forming reaction.
Once a promising route is identified, optimization of each reaction step is crucial to maximize yield, minimize impurities, and ensure reproducibility. This involves a systematic study of reaction parameters such as catalyst loading, ligand selection, solvent, temperature, and reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify optimal conditions.
For instance, in a palladium-catalyzed cross-coupling step, a screening of various palladium sources, ligands, and bases would be performed to identify the combination that gives the highest yield and purity of the desired product. The reaction concentration and temperature would also be optimized to ensure efficient heat transfer and safe operation on a large scale.
Chemical Reactivity and Reaction Mechanisms of 4 Cyclopropylpyrimidin 5 Amine
Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring and Amino Group
The pyrimidine core is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is further modulated by the electronic effects of the amino and cyclopropyl (B3062369) groups.
Aminolysis, the reaction of a compound with an amine leading to the cleavage of a bond, is a key transformation for pyrimidine derivatives. In the context of aminopyrimidines, this often involves the displacement of a leaving group on the pyrimidine ring by an external amine. The steric hindrance of the incoming amine plays a crucial role in the reaction's feasibility and outcome.
Studies on related pyrimidine systems, such as 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, demonstrate that aminolysis is most successful with sterically unshielded amines. researchgate.net For these reactions to proceed efficiently, a reaction medium with a high dielectric permittivity is often required. researchgate.net When sterically hindered amines are used, the reaction can be impeded. For instance, reactions with bulky amines like 1-adamantylamine on some pyrimidine scaffolds have proven unsuccessful in achieving the desired substitution. kuleuven.be In some cases, instead of direct aminolysis, the sterically hindered amine may act as a base catalyst, promoting alcoholysis if an alcohol is present as the solvent. researchgate.net
The nucleophilicity of the amine is also a factor. While secondary amines are generally more nucleophilic than primary amines, their reactions with certain pyrimidines can be slower. kuleuven.be This decreased reactivity is attributed to steric effects and the potential instability of non-planar reaction intermediates that must form during the substitution process. kuleuven.be
The table below summarizes the outcomes of aminolysis reactions on a related cyclopropyl-pyrimidine system with various amines, illustrating the influence of steric factors.
Table 1: Influence of Amine Structure on the Aminolysis of a Cyclopropyl-Pyrimidine Derivative researchgate.net
| Amine | Steric Hindrance | Reaction Outcome |
|---|---|---|
| 4-Methoxybenzylamine | Low | Aminolysis |
| 3-Phenylpropan-1-amine | Low | Aminolysis |
| Piperidine | Moderate (Secondary cyclic) | Alcoholysis (in butan-1-ol) |
| Morpholine | Moderate (Secondary cyclic) | Aminolysis |
Data derived from studies on 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one.
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. The regioselectivity—the specific position on the ring where substitution occurs—is highly sensitive to the electronic and steric nature of the substituents already present. wuxiapptec.comwuxiapptec.com
For pyrimidine rings with leaving groups at positions 2 and 4, substitution typically occurs selectively at the C-4 position. wuxiapptec.com However, this selectivity can be reversed by the electronic properties of other substituents. For example, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct incoming nucleophiles to the C-2 position. wuxiapptec.com Computational analyses using quantum mechanics show that electron-donating groups alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-2 position more electrophilic and thus more susceptible to nucleophilic attack. wuxiapptec.com
In the case of 4-cyclopropylpyrimidin-5-amine, the amino group at C-5 is a strong electron-donating group, which would significantly influence the regioselectivity of any potential SNAr reactions on a di-substituted precursor. Furthermore, the cyclopropyl group at C-4 introduces specific steric and electronic properties that can affect reactivity. cymitquimica.comevitachem.com
The nature of the nucleophile also plays a critical role. In systems like 2-MeSO2-4-chloropyrimidine, amines react selectively at C-4, while alkoxides and formamide (B127407) anions show a preference for the C-2 position. wuxiapptec.com This dichotomy is explained by the formation of a hydrogen bond between the nucleophile and the substituent at the 2-position, which directs the attack to that site. wuxiapptec.com
The general mechanism for SNAr involves the addition of the nucleophile to the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comfishersci.fi This step is typically the rate-determining step. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate, accelerating the reaction. masterorganicchemistry.com The final step is the elimination of the leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com
Electrophilic Transformations on the this compound System
While the pyrimidine ring is generally electron-deficient, the presence of the powerful electron-donating amino group at the 5-position makes electrophilic aromatic substitution a possibility. wikipedia.org In general, for substituted pyrimidines, electrophilic attack occurs at the least electron-deficient position, which is often the C-5 position. wikipedia.org However, since this position is already occupied in this compound, electrophilic attack would be directed elsewhere, influenced by the combined directing effects of the amino and cyclopropyl groups.
Reactivity of the Cyclopropyl Group within the Pyrimidine Context
The cyclopropyl group attached to the pyrimidine ring is not merely a passive substituent. Its strained three-membered ring structure imparts unique electronic and steric properties. cymitquimica.com Electronically, the cyclopropyl group can donate electron density to the pyrimidine ring through hyperconjugation. researchgate.net This can influence the reactivity of the ring towards both nucleophiles and electrophiles.
The introduction of a cyclopropyl group has been shown to be beneficial for the biological activity of some pyrimidine compounds, suggesting it plays a key role in the molecule's interaction with biological targets. sioc-journal.cn While the cyclopropyl ring is generally stable, under certain conditions, such as in the presence of strong acids or during certain metabolic processes, it can undergo ring-opening reactions. However, specific studies detailing the ring-opening of the cyclopropyl group in this compound were not found. Research on related bis(gem-dihalocyclopropyl) compounds shows that the cyclopropane (B1198618) rings can be involved in heterocyclization reactions when treated with nitrating reagents. rsc.org
Oxidation and Reduction Pathways of this compound
The this compound molecule has several sites that could be susceptible to oxidation or reduction. The pyrimidine ring itself can be reduced, for example, through hydrogenation to yield a tetrahydropyrimidine. wikipedia.org The amino group can also participate in redox reactions. ambeed.com
In related cyclopropyl-pyrimidine structures, the methylthio group can be oxidized to sulfoxides or sulfones. evitachem.com It is also plausible that the pyrimidine ring nitrogen atoms could be oxidized to form N-oxides, a reaction that has been observed in other pyrimidine systems upon treatment with peracids. wikipedia.orgrsc.org The formation of N-oxides can significantly alter the chemical reactivity of the pyrimidine ring.
Reduction processes can target the pyrimidine ring or other functional groups that might be present in derivatives. evitachem.com For instance, in a related compound, ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate, reduction can lead to alcohols or amines depending on the specific reagents and conditions used. evitachem.com The presence of this compound has been noted in studies related to the oxidation-induced degradation of soluble guanylyl cyclase, indicating its potential involvement in biological redox processes. nih.gov
Mechanistic Investigations of Bond Fission Pathways in Related Pyrimidine Amines
The bonds within pyrimidine amines can undergo cleavage under various conditions, such as photochemical or thermal stress, or during certain chemical reactions. The study of these bond fission pathways is crucial for understanding the stability and degradation of these compounds.
One notable reaction is the Dimroth rearrangement, where the pyrimidine ring undergoes cleavage and re-formation, leading to a rearranged product. This occurs due to a reduction in the resonance stabilization of the pyrimidine ring. wikipedia.org In this rearrangement, a ring-opening event is followed by a recyclization.
Mechanistic studies on the repair of UV-induced DNA damage, which often involves pyrimidine dimers, provide insights into bond cleavage. The cleavage of the glycosyl bond in a pyrimidine dimer is thought to proceed via protonation of the base, which destabilizes the bond and facilitates nucleophilic attack. nih.gov While this is a biological context, it highlights a fundamental pathway for bond fission in pyrimidine systems.
Furthermore, reactions of pyrimidine salts with nucleophiles can lead to ring-opening through the fission of the N(1)-C(6) bond, forming an open-chain intermediate. wur.nl This intermediate can then recyclize to form a different heterocyclic system. wur.nl These types of ring transformations underscore the dynamic nature of the pyrimidine ring under certain reactive conditions.
Computational and Theoretical Chemistry Studies on 4 Cyclopropylpyrimidin 5 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By approximating the electron density of a system, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern a molecule's reactivity. researchgate.netaimspress.com For 4-Cyclopropylpyrimidin-5-amine, a typical DFT calculation would be performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org
These calculations provide the ground-state electronic energy and the optimized three-dimensional arrangement of atoms. From this optimized structure, further properties related to chemical reactivity, such as the distribution of electron density and the energies of molecular orbitals, can be elucidated.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. nih.gov Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating sites prone to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive and easily polarizable. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring system, while the LUMO would also be distributed across this aromatic system. The energy of these orbitals dictates the molecule's behavior in chemical reactions and its electronic transition properties. aimspress.com
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.10 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. |
DFT calculations are instrumental in mapping potential reaction pathways for a molecule. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a chemical reaction can be constructed. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.
For this compound, theoretical studies could predict the outcomes of reactions such as electrophilic aromatic substitution or reactions involving the amino group. Computational analysis would identify the most stable intermediates and the lowest-energy transition states, thereby predicting the most likely reaction products under specific conditions. While specific studies on this molecule are not prevalent, the methodology is well-established for predicting reactivity in heterocyclic systems. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While this compound has a relatively rigid pyrimidine (B1678525) core, the orientation of the cyclopropyl (B3062369) group relative to the ring introduces conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the different possible conformations of a molecule and their relative stabilities. researchgate.netmdpi.com
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insight into the dynamic behavior and conformational landscape of the molecule. mdpi.comfrontiersin.org For this compound, a key point of analysis would be the rotational barrier of the bond connecting the cyclopropyl group to the pyrimidine ring. These simulations can identify the most populated low-energy conformations, such as the "bisected" or "perpendicular" arrangements of the cyclopropyl ring relative to the pyrimidine plane. Understanding the preferred conformation is essential as it can significantly influence how the molecule interacts with biological targets like enzymes.
Table 2: Predicted Relative Energies of this compound Conformers Based on theoretical molecular mechanics calculations.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Bisected | ~90° | 0.00 | The plane of the cyclopropyl ring is perpendicular to the pyrimidine ring. Often the most stable conformer due to favorable orbital overlap. |
| Perpendicular | ~0° | +2.5 | The plane of the cyclopropyl ring is coplanar with the pyrimidine ring. Typically higher in energy due to steric hindrance. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for designing more potent and selective drugs. researchgate.netresearchgate.net SAR involves systematically modifying a molecule's structure and observing the effect on its biological activity. For a scaffold like this compound, this could involve synthesizing analogs with different substituents on the pyrimidine ring or replacing the cyclopropyl group to understand which features are critical for activity.
QSAR takes this a step further by creating a mathematical model that correlates the chemical properties of a series of compounds with their biological activities. researchgate.netnih.gov This model is built by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and using statistical methods like multiple linear regression to derive an equation that can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov QSAR studies on aminopyrimidine derivatives have successfully identified key descriptors that influence their inhibitory activity against targets like protein kinases. researchgate.netresearchgate.netnih.gov
Table 3: Example QSAR Descriptors for a Hypothetical Series of this compound Analogs
| Analog | Modification | LogP (Lipophilicity) | Dipole Moment (Debye) | Predicted pIC50 |
|---|---|---|---|---|
| 1 (Parent) | None | 1.8 | 2.5 | 6.5 |
| 2 | Add -Cl at C2 | 2.5 | 3.1 | 6.8 |
| 3 | Replace Cyclopropyl with Isopropyl | 2.1 | 2.4 | 6.2 |
| 4 | Add -OCH3 at C2 | 1.6 | 2.9 | 6.6 |
Ligand-Protein Interaction Modeling via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govresearchgate.net This method is widely used in drug discovery to understand how a potential drug might bind to its biological target and to screen virtual libraries of compounds for potential activity. researchgate.netbiointerfaceresearch.com The aminopyrimidine scaffold is a well-known "hinge-binding" motif found in many protein kinase inhibitors. nih.govsemanticscholar.org
Therefore, it is highly probable that this compound would be modeled as an inhibitor of a protein kinase. The docking process involves placing the ligand into the active site of the protein and using a scoring function to estimate the binding affinity. The results provide a plausible binding pose and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. semanticscholar.orgnih.gov
Following a molecular docking simulation, a detailed analysis of the binding site reveals the specific interactions responsible for the ligand's affinity and selectivity. nih.govmdpi.com For an aminopyrimidine-based kinase inhibitor like this compound, the binding mode is often highly conserved.
The analysis would likely show the amino group and one of the pyrimidine's ring nitrogens forming critical hydrogen bonds with the backbone amide residues of the kinase's "hinge region" (e.g., with residues like Cys or Met). nih.govsemanticscholar.org The cyclopropyl group would likely be positioned in a nearby hydrophobic pocket, contributing to the binding affinity through favorable van der Waals interactions. Understanding these specific interactions is crucial for guiding the rational design of more potent and selective inhibitors. nih.gov
Table 4: Hypothetical Binding Site Interactions for this compound in a Protein Kinase Active Site (e.g., AXL Kinase) Based on typical binding modes of aminopyrimidine inhibitors.
| Ligand Moiety | Protein Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| 5-Amino Group (-NH2) | Hinge Region Backbone (e.g., Met149 CO) | Hydrogen Bond (Donor) | 2.1 |
| Pyrimidine N1 | Hinge Region Backbone (e.g., Met149 NH) | Hydrogen Bond (Acceptor) | 2.9 |
| Cyclopropyl Group | Hydrophobic Pocket (e.g., Leu70, Val93) | Hydrophobic/Van der Waals | N/A |
| Pyrimidine Ring | Gatekeeper Residue (e.g., Gln75) | Pi-Stacking | 3.5 |
Prediction of Binding Affinities for Cyclopropylpyrimidine Ligands
Computational and theoretical chemistry studies are pivotal in modern drug discovery, offering powerful tools to predict the binding affinities of ligands for their target proteins. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, provide deep insights into the molecular interactions that govern ligand binding. This allows for the rational design and optimization of novel therapeutic agents. For cyclopropylpyrimidine derivatives, these computational approaches are instrumental in predicting their potential as inhibitors for various protein targets, such as protein kinases.
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can identify the key structural, electronic, and physicochemical properties that are critical for potent binding. For aminopyrimidine-based compounds, 2D and 3D-QSAR studies have successfully established predictive models. imist.maresearchgate.net These models are statistically validated to ensure their robustness and predictive power. researchgate.net
Molecular docking is another powerful computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov This method simulates the interaction between the ligand and the protein, calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov For pyrimidine analogues, molecular docking studies have been crucial in elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity against targets like protein kinases. nih.govnih.gov
The integration of QSAR and molecular docking provides a comprehensive understanding of the structure-activity relationships of cyclopropylpyrimidine ligands. The insights gained from these computational studies guide the synthesis of new derivatives with improved binding affinities and selectivity for their biological targets.
Detailed Research Findings
While specific research focusing exclusively on this compound is not extensively available in public literature, computational studies on analogous aminopyrimidine and cyclopropyl-containing molecules provide a strong framework for predicting its binding characteristics. These studies often involve generating QSAR models and performing molecular docking against relevant biological targets, such as protein kinases, which are frequently implicated in various diseases.
The predictive power of these computational models is typically assessed through statistical metrics. For QSAR models, the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are key indicators of the model's goodness of fit and predictive ability, respectively. researchgate.netnih.gov Molecular docking simulations yield binding energy scores, which provide an estimate of the binding affinity of the ligand for the target protein. nih.gov
Below are illustrative data tables, based on findings for structurally related pyrimidine derivatives, that demonstrate the type of data generated in such computational studies.
Table 1: Illustrative QSAR Model Statistics for a Series of Cyclopropylpyrimidine Ligands
| Model Type | R² | q² | Predictive R² | Reference |
| CoMFA | 0.905 | 0.628 | 0.895 | nih.gov |
| CoMSIA | 0.895 | 0.580 | 0.876 | nih.gov |
| MLR | 0.735 | - | 0.774 | imist.ma |
This table is representative of data from QSAR studies on related pyrimidine compounds and is for illustrative purposes.
Table 2: Illustrative Molecular Docking Results for Cyclopropylpyrimidine Ligands against a Protein Kinase Target
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Ligand 1 | -8.5 | LYS78, GLU95, LEU132 | 2 |
| Ligand 2 | -9.2 | LYS78, ASP145, PHE146 | 3 |
| Ligand 3 | -7.9 | GLU95, LEU132 | 1 |
| Ligand 4 | -9.5 | LYS78, GLU95, ASP145 | 3 |
This table is a representative example of data obtained from molecular docking simulations of similar compounds and is for illustrative purposes.
These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The application of these methods to this compound and its derivatives would be a critical step in exploring their therapeutic potential.
Spectroscopic Characterization Approaches in 4 Cyclopropylpyrimidin 5 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Cyclopropylpyrimidin-5-amine, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the amine group, and the cyclopropyl (B3062369) substituent. The pyrimidine protons at positions 2 and 6 would appear as singlets in the aromatic region. The proton at the 1-position of the cyclopropyl group (methine) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the cyclopropyl ring are diastereotopic and would present as complex multiplets in the aliphatic region. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The pyrimidine ring is expected to show four distinct signals for C2, C4, C5, and C6. The cyclopropyl group would exhibit two signals: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Pyrimidine CH | C2-H | 8.5 - 9.0 | 155 - 160 | Singlet |
| Pyrimidine CH | C6-H | 8.0 - 8.5 | 150 - 155 | Singlet |
| Amine NH₂ | N5-H | 3.5 - 5.0 (broad) | - | Singlet |
| Cyclopropyl CH | C1'-H | 1.5 - 2.0 | 15 - 20 | Multiplet |
| Cyclopropyl CH₂ | C2'/C3'-H | 0.5 - 1.2 | 5 - 10 | Multiplet |
| Pyrimidine C | C4 | - | 160 - 165 | - |
| Pyrimidine C | C5 | - | 120 - 125 | - |
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS): For this compound (C₇H₉N₃), HRMS would be used to determine its exact mass with high precision. The calculated monoisotopic mass is 135.080 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition, a critical step in its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net This technique would be used to assess the purity of a sample of this compound and to study its fragmentation pattern. Under typical electrospray ionization (ESI) conditions in positive mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 136.087. Tandem MS (MS/MS) experiments could be performed on this ion to induce fragmentation, providing further structural information. Expected fragmentation might involve the loss of small neutral molecules or cleavage of the cyclopropyl ring.
Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₉N₃ |
| Exact Mass | 135.07965 Da |
| [M+H]⁺ Ion (m/z) | 136.08747 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These methods are complementary and offer a molecular "fingerprint" that is unique to the compound's structure. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups. Key expected vibrations include the N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would be observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl group would also appear just below 3000 cm⁻¹. The spectrum would also feature characteristic C=N and C=C stretching vibrations from the pyrimidine ring in the 1400-1650 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. docbrown.info For this compound, the symmetric breathing vibrations of the pyrimidine and cyclopropyl rings would be expected to produce strong Raman signals. This makes Raman a valuable complementary technique to IR for confirming the presence of the cyclic structures.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Weak |
| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | Cyclopropyl Ring | 2850 - 3000 | Strong |
| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1650 | Moderate to Strong |
| N-H Bend | Primary Amine | 1580 - 1650 | Weak |
| Ring Breathing | Pyrimidine/Cyclopropyl | Weak/Not prominent | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The aminopyrimidine core of this compound contains a chromophore that is expected to absorb UV radiation. The spectrum is anticipated to show absorption maxima (λmax) characteristic of π → π* and n → π* transitions associated with the aromatic pyrimidine ring and the lone pair of electrons on the amine group. The position and intensity of these bands can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern produced by X-rays interacting with the crystal lattice would be analyzed to generate an electron density map, from which the precise positions of all atoms can be determined.
This technique would provide unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, which govern the solid-state architecture.
Applications of 4 Cyclopropylpyrimidin 5 Amine As a Scaffold in Chemical Biology and Advanced Materials Research
Role in the Design and Discovery of Bioactive Compounds (Excluding Clinical Studies)
The structural attributes of 4-cyclopropylpyrimidin-5-amine make it an attractive starting point for library synthesis and lead optimization in drug discovery. The pyrimidine (B1678525) core can be readily substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired activity and selectivity.
Receptor Ligands (e.g., Serotonin Receptors)
Research into structurally related compounds has highlighted the importance of the cyclopropylamine moiety for serotonin receptor affinity. A study focused on replacing the ethylamine side chain of known serotonin receptor agonists with a cyclopropylamine group resulted in compounds with high affinity for the 5-HT2 family of receptors. Specifically, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine demonstrated potent agonist activity at 5-HT2A and 5-HT2C receptors. This suggests that the cyclopropylamine unit is a key pharmacophore for serotonin receptor interaction, indicating that pyrimidine-based structures incorporating this moiety, such as this compound, could be promising candidates for the development of novel serotonin receptor modulators. beilstein-journals.org
Further research has explored pyrimidine and quinazoline analogs as serotonin 5-HT2A receptor ligands. The synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and their quinazoline counterparts has yielded compounds that act as antagonists of the 5-HT2A receptor. researchgate.net While not direct derivatives of this compound, this work underscores the utility of the pyrimidine core in designing ligands for serotonin receptors. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of receptor affinity and functional activity.
In a different context, thiazolo[4,5-d]pyrimidines have been synthesized and evaluated as modulators of the Corticotropin-Releasing Factor (CRF) receptor, which is implicated in stress-related disorders. nih.gov This demonstrates the broader applicability of pyrimidine-based scaffolds in targeting G-protein coupled receptors, a class that also includes serotonin receptors. The development of selective agonists for the 5-HT4 receptor has also been a focus, with compounds like (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline showing high selectivity and agonistic activity. nih.gov
While direct studies on this compound as a serotonin receptor ligand are not extensively documented, the existing literature on related structures provides a strong rationale for its investigation in this area. The combination of the pyrimidine core and the cyclopropylamine moiety presents a promising avenue for the discovery of novel central nervous system agents.
Anti-infective Agents
The this compound scaffold has proven to be a valuable building block in the design and synthesis of various anti-infective agents, demonstrating a broad spectrum of activity against fungi, viruses, and bacteria, including mycobacteria and malarial parasites.
Derivatives of this compound have shown significant promise as fungicidal agents for the control of plant diseases. In one study, a series of novel 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-arylthiazol-5-yl]piperidine derivatives were synthesized and evaluated for their activity against Phytophthora capsici, a destructive oomycete pathogen that causes blight in a variety of vegetable crops. koreascience.kr
One of the synthesized compounds, 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluorophenyl)thiazol-5-yl]-1-methylpiperidine (XIV-3), exhibited particularly potent in vivo antifungal activity. The efficacy of this compound was compared to the commercial fungicide dimethomorph and a lead compound from a previous study. The results, as summarized in the table below, indicate that compound XIV-3 has a lower EC50 and EC90 value than dimethomorph, signifying greater potency. koreascience.kr
| Compound | EC50 (mM) | EC90 (mM) |
| Dimethomorph | 4.26 ± 0.02 | 14.72 ± 0.05 |
| Lead Compound I | 1.01 ± 0.11 | 6.31 ± 0.09 |
| XIV-3 | 0.98 ± 0.21 | 5.85 ± 0.05 |
These findings highlight the potential of the this compound scaffold in the development of new and effective fungicides for agricultural applications. The study suggests that further investigation into the mode of action of these compounds could lead to the discovery of novel fungicidal agents for the management of plant diseases caused by P. capsici. koreascience.kr
The this compound scaffold has been incorporated into molecules exhibiting significant antiviral activity, particularly against coronaviruses. A study exploring 4,7-disubstituted pyrimido[4,5-d]pyrimidines as potential antiviral agents found that the presence of a cyclopropylamino group was crucial for their effectiveness. nih.gov
Several compounds from this series demonstrated intriguing antiviral activity against human coronavirus 229E (HCoV-229E) and human coronavirus OC43 (HCoV-OC43), while showing no cellular toxicity. mdpi.com The study noted that the aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine core played a critical role in antiviral efficacy. Compounds bearing a cyclopropylamine or longer aliphatic chains were generally more active than those with an N-methylpiperazinyl group. nih.gov This suggests that the exocyclic secondary nitrogen at this position is likely a key determinant of antiviral action. nih.gov
The antiviral activity of these compounds was quantified by their EC50 values, which represent the concentration required to reduce the virus-induced cytopathic effect by 50%. While the derivatives displayed weak antiviral activity, they exhibited selective efficacy against coronaviruses 229E and OC43. mdpi.com
Furthermore, research into broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), an enzyme essential for viral replication, has highlighted the utility of the cyclopropane (B1198618) moiety in inhibitor design. A series of dipeptidyl inhibitors incorporating a cyclopropane ring were found to be highly potent against SARS-CoV-2 3CLpro, as well as the proteases from SARS-CoV-1 and MERS-CoV. nih.gov Two aldehyde derivatives, 5c and 11c, inhibited SARS-CoV-2 replication with EC50 values of 12 nM and 11 nM, respectively. nih.gov This underscores the value of the cyclopropane group in the design of potent and broad-spectrum direct-acting antivirals against highly pathogenic coronaviruses. nih.gov
The pyrimidine nucleus is a common feature in a number of compounds with antitubercular activity, and several pyrimidine-containing drugs have entered clinical trials for the treatment of tuberculosis. nih.gov While direct studies on the antitubercular activity of this compound are limited, research on structurally related compounds provides a basis for its potential in this area.
For instance, a study on 4-aminopyrrolo[2,3-d]pyrimidine derivatives identified several compounds with in vitro activity against a GFP reporter strain of Mycobacterium tuberculosis. The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited a MIC90 value of 0.488 µM and was non-cytotoxic to Vero cells. nih.gov This highlights the potential of the 4-aminopyrimidine scaffold in developing new antitubercular agents.
Another study investigated the antitubercular properties of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases. The parent compound showed promising activity against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Computational studies suggested that this compound may target the β-ketoacyl ACP synthase I (KasA), an important enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com
The 4-aminopiperidine series has also been explored for its potential to inhibit the growth of M. tuberculosis. Although this particular study concluded that the series had limited activity, it demonstrates the continued interest in amine-containing scaffolds for antitubercular drug discovery. nih.govresearchgate.net The collective evidence from these studies on related heterocyclic amines suggests that the this compound scaffold is a worthwhile candidate for further investigation as a potential source of new antitubercular agents.
The this compound scaffold incorporates structural elements found in several classes of compounds with demonstrated anti-malarial activity. The pyrimidine ring is a key component of the essential biomolecules that make up DNA and RNA, and its biosynthesis is a target for some anti-malarial drugs. The mitochondrion of the Plasmodium falciparum parasite, which is responsible for the most lethal form of malaria, plays a crucial role in pyrimidine biosynthesis, making it an attractive target for drug development. mdpi.com
Research into pyrimidinone-amides has identified a new class of Hsp70 modulators that can inhibit the replication of P. falciparum in human red blood cells, with IC50 values ranging from 30 nM to 1.6 µM. nih.govcore.ac.uk While not direct derivatives of this compound, this work highlights the potential of pyrimidine-based compounds as anti-malarial agents.
More directly relevant is the research on cyclopropyl (B3062369) carboxamides, which have been identified as a novel class of anti-malarial agents. nih.gov These compounds have shown potent activity against the asexual stage of P. falciparum and have been found to target the mitochondrial protein cytochrome b. nih.gov Although this series of compounds was discontinued due to a high propensity for generating resistance in vitro, their excellent pharmacological profile and in vivo efficacy underscore the potential of the cyclopropyl group in anti-malarial drug design. researchgate.net
Furthermore, investigations into amination reactions on an anti-malarial 1,2,4-triazolo[4,3-a]pyrazine scaffold have yielded derivatives with anti-malarial activity against P. falciparum 3D7, with IC50 values in the micromolar range. beilstein-journals.orgnih.gov This demonstrates the utility of amine-substituted heterocyclic scaffolds in the development of new anti-malarial compounds. The combination of a pyrimidine ring, an amine group, and a cyclopropyl moiety in this compound makes it an interesting scaffold for further exploration in the search for novel anti-malarial therapies.
Agrochemical Active Ingredients (e.g., Herbicides, Insecticides)
The this compound scaffold has demonstrated significant potential for use in the development of new agrochemical active ingredients, particularly as fungicides and insecticides. The unique structural features of this compound can be leveraged to design molecules with selective activity against pests and pathogens while maintaining a favorable environmental profile.
As discussed in the section on fungicidal activities, derivatives of this compound have shown potent activity against the plant pathogen Phytophthora capsici. koreascience.kr This provides a strong basis for the development of novel fungicides for crop protection. The high in vivo efficacy of compounds like 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluorophenyl)thiazol-5-yl]-1-methylpiperidine suggests that this scaffold can be optimized to create commercially viable fungicidal products. koreascience.kr
In addition to fungicidal activity, the pyrimidin-4-amine core has been explored for its insecticidal properties. A study on a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed that these compounds possess excellent insecticidal activity against a range of pests, including Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. nih.gov
Two compounds from this series, 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8), exhibited broad-spectrum insecticidal and fungicidal activity. nih.gov The LC50 values for these compounds against M. separata were comparable to the commercial insecticide flufenerim, as shown in the table below. nih.gov
| Compound | LC50 against M. separata (mg/L) |
| U7 | 3.57 ± 0.42 |
| U8 | 4.22 ± 0.47 |
| Flufenerim | 3.14 ± 0.73 |
These findings indicate that the pyrimidin-4-amine scaffold is a promising starting point for the development of new insecticides. The ability to modify the substituents on the pyrimidine ring allows for the optimization of activity against specific pests and the potential to discover new modes of action, which is crucial in overcoming the challenge of pesticide resistance. nih.gov The inclusion of a cyclopropyl group, as in this compound, could further enhance the insecticidal properties and metabolic stability of these compounds.
Contributions to Advanced Materials Science (Excluding Commercial Products)
The unique molecular architecture of this compound, characterized by a reactive amine group and a compact, rigid cyclopropyl moiety, presents intriguing possibilities for the design of sophisticated materials. Research into pyrimidine derivatives suggests a broad potential for these compounds in creating materials with tailored electronic, optical, and responsive properties. growingscience.comorientjchem.org
The presence of a primary amine group on the pyrimidine ring of this compound makes it a viable candidate for integration into various polymer backbones. In principle, this amine functionality allows for its incorporation as a monomer or a pendant group through polymerization techniques such as condensation polymerization or post-polymerization modification. The cyclopropyl group, in turn, can influence the steric and electronic properties of the resulting polymer, potentially affecting its morphology, solubility, and thermal stability. While specific research on the incorporation of this compound into polymers is not extensively documented in publicly available literature, the broader class of pyrimidine-containing polymers is recognized for its potential in creating materials with interesting photophysical and electrochemical characteristics.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Method of Incorporation | Potential Properties Influenced by the Scaffold |
|---|---|---|
| Polyamides | Condensation polymerization with dicarboxylic acids | Enhanced thermal stability, altered solubility |
| Polyimides | Reaction with dianhydrides | Increased rigidity, modified electronic properties |
The nitrogen atoms within the pyrimidine ring and the exocyclic amine group of this compound offer potential coordination sites for metal ions. This characteristic suggests its utility as a ligand in the design of novel catalysts or as a recognition element in chemical sensors. The specific stereoelectronic profile imparted by the cyclopropyl substituent could modulate the catalytic activity or sensing selectivity of such materials. For instance, metal complexes of pyrimidine derivatives have been explored for their catalytic activities in various organic transformations. In the context of sensors, the amine group could serve as a binding site for analytes, with the pyrimidine core acting as a signaling unit, potentially through changes in fluorescence or electrochemical properties upon analyte binding.
Table 2: Potential Functional Materials Based on this compound
| Material Type | Potential Role of the Scaffold | Principle of Function |
|---|---|---|
| Homogeneous Catalysts | Ligand for metal centers | Modulation of metal's electronic properties and steric environment |
| Heterogeneous Catalysts | Immobilized ligand on a solid support | Site-specific catalysis with potential for recyclability |
The amine functionality of this compound is a key feature that could be exploited in the development of stimuli-responsive materials. mdpi.com Amine groups are known to be pH-responsive, undergoing protonation and deprotonation depending on the acidity of the surrounding environment. nih.gov This change in protonation state can trigger significant alterations in the material's properties, such as swelling/deswelling in hydrogels, or changes in solubility and conformation in polymers. mdpi.com Such pH-responsive behavior is a cornerstone of "smart" materials designed for applications like controlled drug release and environmental sensing. mdpi.comnih.gov While direct studies on this compound in this context are limited, the fundamental chemistry of its amine group places it within the class of molecules with high potential for creating materials that can respond to specific environmental cues. mdpi.com
Table 3: Potential Stimuli-Responsive Behavior of Materials Incorporating this compound
| Stimulus | Responsive Moiety | Potential Material Response |
|---|---|---|
| pH | Amine group | Swelling/deswelling, change in solubility, conformational changes |
| Metal Ions | Pyrimidine nitrogens, amine group | Color change, altered fluorescence, gel-sol transition |
Q & A
Q. What are the primary synthetic routes for 4-Cyclopropylpyrimidin-5-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling reactions between cyclopropylamine and halogenated pyrimidine precursors. For example, chloro- or bromo-substituted pyrimidines react with cyclopropylamine under nucleophilic substitution conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Temperature : Reactions often proceed at 80–100°C to balance yield and byproduct formation .
- Catalysts : Base catalysts like triethylamine improve deprotonation of the amine, accelerating substitution .
A one-pot method under solvent-free conditions has also been reported, achieving >70% yield by minimizing purification steps .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). Discrepancies in NH signal splitting may indicate hydrogen bonding .
- X-ray Diffraction : Reveals intramolecular interactions, such as N–H⋯N hydrogen bonds (2.94–3.71 Å) stabilizing the pyrimidine core. Dihedral angles between substituents (e.g., 11.3–70.1°) inform steric effects .
- IR Spectroscopy : NH stretches (~3300 cm) and C=N vibrations (~1600 cm) validate functional groups .
Q. What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
- Waste Disposal : Segregate halogenated byproducts and consult environmental safety guidelines .
Q. How is this compound utilized as a building block in medicinal chemistry?
Answer: The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. For example:
- Anticancer Derivatives : Substituents at the 4- and 5-positions modulate interactions with ATP-binding pockets in kinases .
- Antibacterial Modifications : Introducing sulfonyl or trifluoromethyl groups enhances bacterial membrane penetration .
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses of this compound derivatives to improve purity?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediates. For example, Knoevenagel condensation yields α,β-unsaturated ketones, which are purified via column chromatography before cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and minimizes decomposition .
- Crystallization Strategies : Ethanol/water mixtures (7:3 v/v) effectively recrystallize cyclopropylpyrimidine derivatives, achieving ≥95% purity .
Q. How should conflicting structural data (e.g., bond lengths or dihedral angles) be resolved in crystallographic studies?
Answer:
- Validation Tools : Compare experimental data (X-ray) with DFT calculations. Discrepancies >0.1 Å in bond lengths may indicate crystal packing effects .
- Temperature-Dependent Analysis : Low-temperature crystallography (100 K) reduces thermal motion artifacts, refining H-bond geometries .
- Cross-Study Benchmarking : Align results with structurally analogous compounds (e.g., 5-[(4-fluoroanilino)methyl] derivatives) to identify outliers .
Q. What computational approaches predict the bioactivity of this compound analogs?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2. Pyrimidine NH often forms hydrogen bonds with catalytic lysine residues .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with IC values. Electron-withdrawing groups (e.g., -CF) enhance inhibitory potency .
- ADMET Prediction : SwissADME estimates logP (optimal 2–3) and CYP450 metabolism to prioritize analogs with favorable pharmacokinetics .
Q. How do steric and electronic effects of the cyclopropyl group influence pharmacological activity?
Answer:
- Steric Effects : The cyclopropyl ring’s rigidity prevents undesired conformational changes in target binding pockets, improving selectivity .
- Electronic Effects : The cyclopropane’s strain increases electron density at the pyrimidine ring, enhancing π-π stacking with aromatic residues (e.g., Phe in kinases) .
- Case Study : Replacing cyclopropyl with bulkier groups (e.g., cyclohexyl) reduces antibacterial activity by 50%, highlighting size sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
